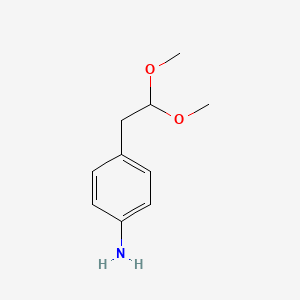
4-(2,2-Diméthoxyéthyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethoxyethyl)aniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2-dimethoxyethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications, including drug synthesis, organic electronics, and catalysis.
Applications De Recherche Scientifique
4-(2,2-Dimethoxyethyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound finds applications in organic electronics, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxyethyl)aniline can be achieved through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by alkylation. For instance, nitrobenzene can be reduced to aniline using reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid . The resulting aniline can then undergo alkylation with 2,2-dimethoxyethanol under acidic conditions to yield 4-(2,2-Dimethoxyethyl)aniline.
Industrial Production Methods
In an industrial setting, the production of 4-(2,2-Dimethoxyethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation for the reduction step and optimized reaction conditions for the alkylation step are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the dimethoxyethyl side chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, aniline, lacks the 2,2-dimethoxyethyl group and has different reactivity and applications.
N-Methylaniline: This compound has a methyl group instead of the 2,2-dimethoxyethyl group, leading to variations in chemical behavior.
N-Ethylaniline: Similar to N-methylaniline but with an ethyl group, it also exhibits distinct properties compared to 4-(2,2-Dimethoxyethyl)aniline.
Uniqueness
4-(2,2-Dimethoxyethyl)aniline is unique due to its 2,2-dimethoxyethyl substitution, which imparts specific electronic and steric effects. These effects influence its reactivity and make it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
4-(2,2-dimethoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBZWCYAQYHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592560 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392630-73-8 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

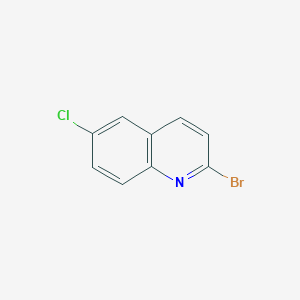
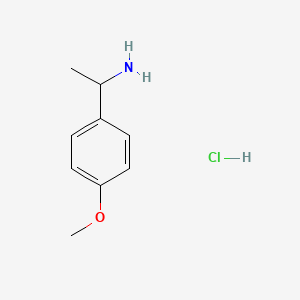
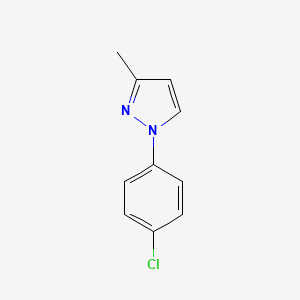

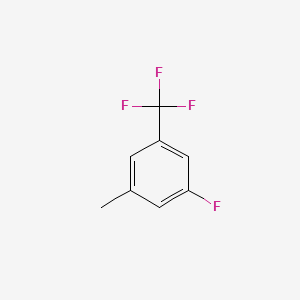
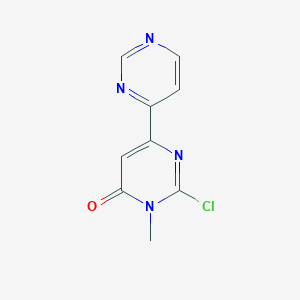
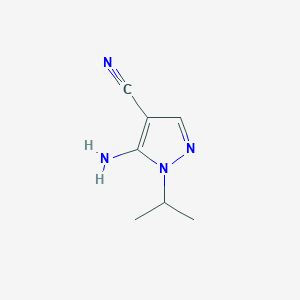
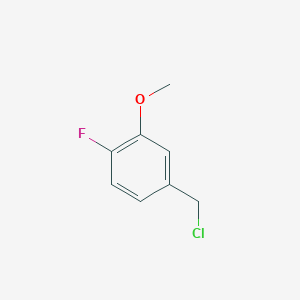
![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
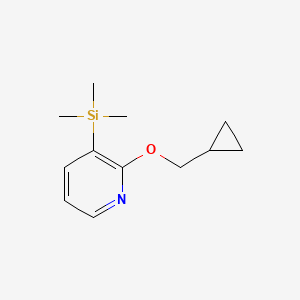
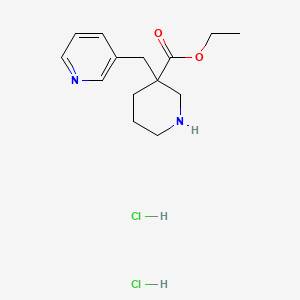
![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
